3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione
Description
The compound 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione (CAS: 882749-48-6) is a pyrrole-2,5-dione derivative featuring a 4-bromophenyl sulfanyl group at position 3 and a 2-methoxy-5-nitrophenyl substituent at position 1. Pyrrole-2,5-diones, also known as maleimides, are heterocyclic compounds widely studied for their biological activities, including anti-inflammatory, antiviral, and anticancer properties . The presence of electron-withdrawing groups (e.g., nitro) and bulky aryl substituents (e.g., bromophenyl) in this compound likely influences its electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(2-methoxy-5-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5S/c1-25-14-7-4-11(20(23)24)8-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTUOKWBQLKJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrole-2,5-dione structure. One common approach is the reaction of 4-bromophenylthiol with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to form the pyrrole-2,5-dione core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reaction Mechanism
The reaction likely proceeds via a [4+2] cycloaddition between the amidrazone and the cyclic anhydride, forming the pyrrole-2,5-dione core. Substituents like bromophenylsulfanyl and methoxy-nitrophenyl groups are introduced during the amidrazone synthesis step .
Reaction Conditions and Yields
Structural Reactivity
The compound’s reactivity is influenced by its substituents:
-
4-bromophenylsulfanyl group : Enhances electrophilic substitution due to sulfur’s electron-donating effects.
-
2-methoxy-5-nitrophenyl group : The nitro group directs substitution via meta-directing effects, while the methoxy group may participate in nucleophilic interactions.
Comparative Reactivity
| Compound | Structural Features | Reactivity |
|---|---|---|
| Reference compound | Pyrrole ring with phenyl group | Lacks directing substituents |
| 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione | Chlorine instead of bromine | Halogen substitution alters reactivity |
| 3-[(4-chlorophenyl)sulfanyl]-1-(4-methylphenyl)dihydro-1H-pyrrole-2,5-dione | Methyl instead of nitro group | Reduced electron-withdrawing effects |
Characterization Methods
| Technique | Application |
|---|---|
| HR-MS | Confirm molecular formula and purity |
| FT-IR | Identify functional groups (e.g., carbonyl, nitro) |
| 1H/13C NMR | Determine substituent positions and stereochemistry |
Biological and Materials-Related Implications
While direct biological data for this compound is unavailable, pyrrole-2,5-dione derivatives are known for:
Biological Activity
The compound 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione , also known by its chemical formula and CAS number 882749-48-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.
Synthesis and Structural Characterization
The synthesis of the title compound typically involves the reaction between 4-bromophenyl sulfide and 2-methoxy-5-nitroaniline under controlled conditions. The resulting product is characterized by various spectroscopic methods including IR and NMR spectroscopy. The crystal structure can be analyzed to understand the molecular interactions that contribute to its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.27 g/mol |
| Functional Groups | Bromine, Methoxy, Nitro |
| Structural Type | Dihydropyrrole derivative |
Biological Activity
Research indicates that compounds containing pyrrole moieties exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The specific activities of This compound are summarized below.
Anticancer Activity
Several studies have demonstrated that pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies showed that similar pyrrole derivatives exhibited significant inhibition against colon cancer cell lines (IC50 values in the nanomolar range) .
- Molecular docking studies suggest that this compound may interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are critical in tumor proliferation .
Antibacterial Activity
Pyrrole derivatives have also been evaluated for their antibacterial properties:
- Compounds structurally related to the title compound were found to be active against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Properties
Some studies indicate that pyrrole compounds can modulate inflammatory pathways:
- Research on related compounds has shown potential in reducing inflammation markers in cellular models, suggesting a possible therapeutic role in inflammatory diseases .
Case Studies and Research Findings
In a recent study focusing on the biological activity of pyrrole derivatives:
- Compound Efficacy : A series of substituted pyrroles were synthesized and tested for their cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups significantly enhanced their activity.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Table 2: Summary of Biological Activities
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .
- Anticancer Potential : Research indicates that similar pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress. The nitrophenyl moiety is particularly noted for its role in enhancing cytotoxicity against cancer cell lines .
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase and cyclooxygenase. This suggests potential applications in treating conditions like depression and inflammation .
Material Science Applications
Beyond biological applications, this compound can also be explored in material science:
- Organic Electronics : Due to its unique electronic properties, the compound may be utilized in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The incorporation of bromine enhances charge transport properties, making it suitable for electronic applications .
Case Studies
Several studies have documented the effectiveness of related compounds in various applications:
- Antimicrobial Studies : A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfanyl group could enhance efficacy .
- Cancer Research : In vitro studies indicated that certain pyrrole-based compounds could inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The presence of electron-withdrawing groups like nitro enhances this effect .
- Material Development : Research on similar compounds has shown promise in developing new materials for electronic devices, highlighting their potential in enhancing the efficiency of organic solar cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrrole-2,5-Diones
The following table summarizes key structural and functional differences between the target compound and related pyrrole-2,5-dione derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Key Features & Activities | Reference |
|---|---|---|---|---|
| 3-[(4-Bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione | 3: 4-Bromophenylsulfanyl; 1: 2-Methoxy-5-nitrophenyl | Not explicitly provided | Electron-withdrawing nitro group; bulky aryl substituents may enhance target specificity. | |
| 3-[(4-Chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione | 3: 4-Chlorophenylsulfanyl; 1: Trifluoromethylpyridine | C₁₇H₁₂Cl₂F₃N₃O₂S | Chlorophenyl and trifluoromethyl groups improve lipophilicity; pyridine moiety may enhance CNS penetration. | |
| 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione | 3: 4-Bromophenyl; 1: Methyl | C₁₁H₈BrNO₂ | Simpler structure with methyl group; lacks sulfanyl or nitro substituents, reducing steric hindrance. | |
| 1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)dihydro-1H-pyrrole-2,5-dione | 3: 4-Chlorophenylsulfanyl; 1: Benzyl; 4: Piperazinyl | C₂₇H₂₃Cl₂F₃N₄O₂S | Piperazinyl group introduces basicity; benzyl and chlorophenyl enhance aromatic interactions. |
Substituent Effects on Bioactivity
- Sulfanyl vs. Alkyl Chains : The 4-bromophenylsulfanyl group provides a thioether linkage, which is more resistant to oxidation than alkyl chains, improving metabolic stability .
- Aryl Substitutents : Bulky substituents like 2-methoxy-5-nitrophenyl may reduce off-target interactions compared to smaller groups (e.g., methyl in ), though this could also limit solubility .
Comparison with Non-Pyrrole Heterocycles
- Oxadiazoles () : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (~60%), comparable to indomethacin. The pyrrole-2,5-dione scaffold in the target compound may offer different binding modes due to its planar structure and hydrogen-bonding capacity .
- Diketopiperazines (): Derivatives such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione show antiviral activity (IC₅₀ = 28.9 μM for H1N1).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Route Design : Begin with a retrosynthetic analysis focusing on the pyrrole-2,5-dione core. The bromophenyl sulfanyl group can be introduced via nucleophilic aromatic substitution, while the methoxy-nitrophenyl moiety may require palladium-catalyzed coupling.
- Optimization via Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between reaction time, temperature, and reagent stoichiometry .
- Computational Guidance : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers, as demonstrated in ICReDD’s reaction path search methods .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns, focusing on the deshielding effects of the nitro and methoxy groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic region.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Compare experimental bond lengths/angles with DFT-optimized geometries .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves polar nitro and sulfanyl groups .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?
- Methodological Answer :
- Electronic Property Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps), identifying electron-rich (sulfanyl) and electron-deficient (nitrophenyl) regions. Solvent effects can be modeled using the polarizable continuum model (PCM) .
- Reactivity Prediction : Simulate electrophilic aromatic substitution (EAS) at the bromophenyl ring using Fukui indices. Compare with experimental reactivity data to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 values) and apply ANOVA to identify outliers. Use principal component analysis (PCA) to disentangle confounding variables (e.g., cell line variability, assay protocols) .
- Feedback Loop Integration : Cross-validate computational predictions (e.g., molecular docking) with experimental results. For instance, discrepancies in kinase inhibition data can be addressed by refining docking parameters (e.g., binding site flexibility) and re-testing in vitro .
Q. How can reaction fundamentals and reactor design improve the scalability of its synthesis?
- Methodological Answer :
- Reactor Selection : Compare batch vs. continuous-flow reactors for exothermic steps (e.g., nitration). Use computational fluid dynamics (CFD) to model heat/mass transfer in microreactors, minimizing side reactions .
- Membrane Separation : Post-synthesis, employ nanofiltration membranes (MWCO = 500 Da) to isolate the product from smaller byproducts, leveraging CRDC subclass RDF2050104 methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
